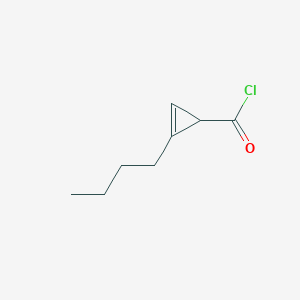
2-Butylcycloprop-2-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butylcycloprop-2-ene-1-carbonyl chloride is an organic compound that features a cyclopropene ring, which is a three-membered ring containing a double bond This compound is notable for its strained ring structure, which imparts unique reactivity and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylcycloprop-2-ene-1-carbonyl chloride typically involves the formation of the cyclopropene ring followed by the introduction of the butyl group and the carbonyl chloride functional group. One common method for synthesizing cyclopropenes is the reaction of carbenes with alkenes. For example, the reaction of dichlorocarbene with an alkene can form a cyclopropane, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the cyclopropene intermediate, followed by functionalization steps to introduce the butyl group and the carbonyl chloride. The use of efficient catalysts and optimized reaction conditions would be crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butylcycloprop-2-ene-1-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where the chloride is replaced by other nucleophiles.
Addition Reactions: The double bond in the cyclopropene ring can undergo addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles such as amines and alcohols for substitution reactions, and electrophiles such as halogens for addition reactions. Reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition of a halogen can result in a halogenated cyclopropane derivative.
Applications De Recherche Scientifique
2-Butylcycloprop-2-ene-1-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-butylcycloprop-2-ene-1-carbonyl chloride involves its reactivity due to the strained cyclopropene ring and the electrophilic nature of the carbonyl chloride group. The compound can react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple three-membered ring compound without the double bond.
Cyclopropene: A three-membered ring with a double bond but without the butyl group or carbonyl chloride.
Cyclobutane: A four-membered ring compound with different reactivity due to the larger ring size.
Uniqueness
2-Butylcycloprop-2-ene-1-carbonyl chloride is unique due to the combination of the strained cyclopropene ring, the butyl group, and the carbonyl chloride functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
82555-59-7 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
2-butylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-2-3-4-6-5-7(6)8(9)10/h5,7H,2-4H2,1H3 |
Clé InChI |
PCVHLCLMVOWTLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)

![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
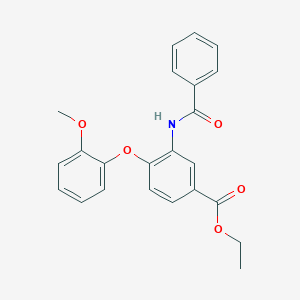
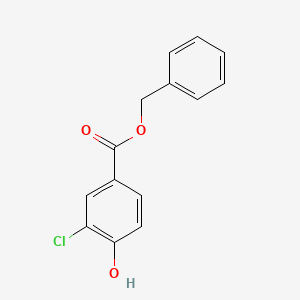
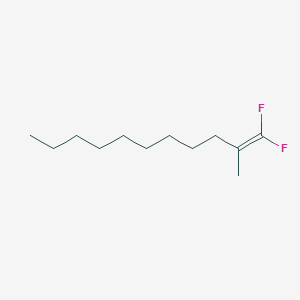
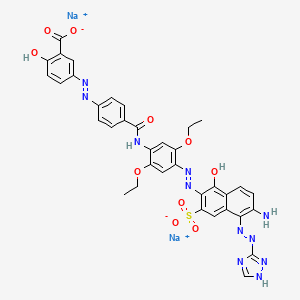

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

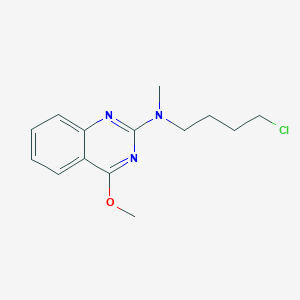

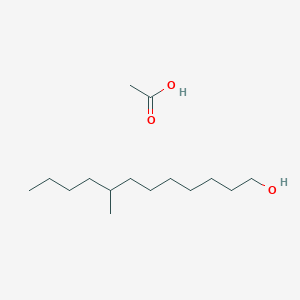
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)
